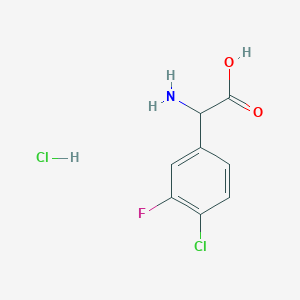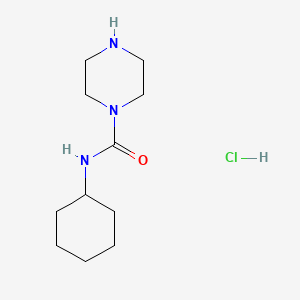
1-(4-Bromophenyl)-1,2,2-triphenylethylene
Overview
Description
1-(4-Bromophenyl)-1,2,2-triphenylethylene is an organic compound that belongs to the class of triphenylethylenes. This compound is characterized by the presence of a bromine atom attached to the phenyl ring, which is further connected to a triphenylethylene moiety. It is known for its applications in various fields, including materials science and medicinal chemistry.
Mechanism of Action
Target of Action
Similar compounds have shown potent antileishmanial and antimalarial activities . The molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of a similar compound .
Mode of Action
A similar compound has shown desirable fitting patterns in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets through a binding mechanism, leading to changes in the target’s function.
Biochemical Pathways
Similar compounds have shown inhibition effects against plasmodium berghei , suggesting that it may affect the biochemical pathways related to the life cycle of the Plasmodium parasite.
Result of Action
A similar compound has shown superior antipromastigote activity , suggesting that it may have a significant impact on the viability of promastigotes, a stage in the life cycle of certain parasites.
Biochemical Analysis
Biochemical Properties
1-(4-Bromophenyl)-1,2,2-triphenylethylene plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with cytochrome P-450-dependent monooxygenases, which are crucial enzymes involved in the metabolism of various substances . The interaction between this compound and these enzymes leads to the formation of metabolites that can be further studied for their biochemical properties. Additionally, this compound has been observed to undergo reduction in cationic micelles, indicating its potential role in redox reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of acetylcholinesterase, an enzyme critical for the breakdown of acetylcholine in the nervous system . Reduced activity of acetylcholinesterase can lead to impaired nerve transmission and altered cellular behavior. Furthermore, this compound has been linked to oxidative stress, which can negatively impact cellular components such as DNA, proteins, and lipids .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under certain conditions, but it can also undergo degradation, leading to the formation of various degradation products . Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in cell viability, proliferation, and differentiation . These temporal effects highlight the importance of considering the stability and degradation of this compound in experimental designs.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of this compound can have beneficial effects, such as enhancing certain biochemical pathways and improving cellular function . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and disruption of normal cellular processes . These dosage-dependent effects underscore the need for careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound is metabolized by cytochrome P-450 enzymes, leading to the formation of metabolites that can be further processed by other metabolic enzymes . The involvement of this compound in these pathways can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell . Once inside the cell, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound has been shown to localize to specific subcellular compartments, such as mitochondria, where it can exert its effects on mitochondrial function and energy metabolism . The targeting of this compound to specific organelles is facilitated by targeting signals and post-translational modifications that direct its localization . Understanding the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)-1,2,2-triphenylethylene can be synthesized through the condensation reaction of benzophenone and (4-bromophenyl)(phenyl)methanone in the presence of zinc powder and titanium tetrachloride . This reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)-1,2,2-triphenylethylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives with different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide, typically in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or tetrahydrofuran (THF) are employed.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Oxidized products such as ketones or carboxylic acids.
Reduction Reactions: Reduced products such as alcohols or alkanes.
Scientific Research Applications
1-(4-Bromophenyl)-1,2,2-triphenylethylene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials with specific properties.
Medicine: Research has explored its use in developing new therapeutic agents with anticancer and antimicrobial properties.
Industry: It is utilized in the production of advanced materials with unique optical and electronic properties.
Comparison with Similar Compounds
Triphenylethylene: A parent compound with similar structural features but lacking the bromine atom.
4-Bromophenylacetic Acid: Another bromine-containing aromatic compound with different functional groups and applications.
N-(4-Bromophenyl)-1-(3-bromothiophen-2-yl)methanone: A compound with similar bromine substitution but different core structure.
Uniqueness: 1-(4-Bromophenyl)-1,2,2-triphenylethylene is unique due to its combination of a bromine-substituted phenyl ring and a triphenylethylene moiety, which imparts distinct chemical and physical properties. Its aggregation-induced emission (AIE) characteristics make it particularly valuable in applications requiring high fluorescence and low toxicity .
Properties
IUPAC Name |
1-bromo-4-(1,2,2-triphenylethenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19Br/c27-24-18-16-23(17-19-24)26(22-14-8-3-9-15-22)25(20-10-4-1-5-11-20)21-12-6-2-7-13-21/h1-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJLJYSALGARCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647788 | |
| Record name | 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
411.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34699-28-0 | |
| Record name | 1,1',1''-[2-(4-Bromophenyl)ethene-1,1,2-triyl]tribenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B1292684.png)



![[1-(4-Propoxyphenyl)propyl]amine hydrochloride](/img/structure/B1292695.png)

